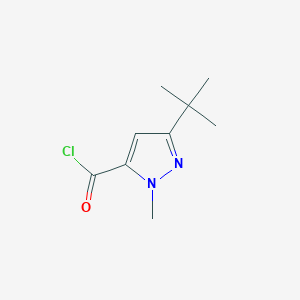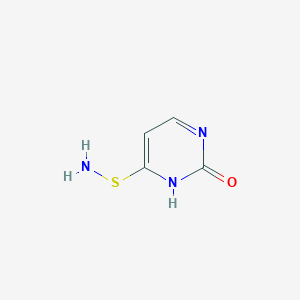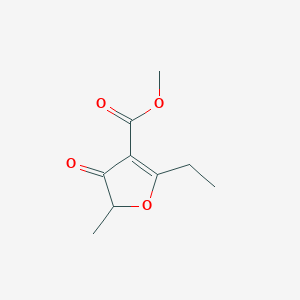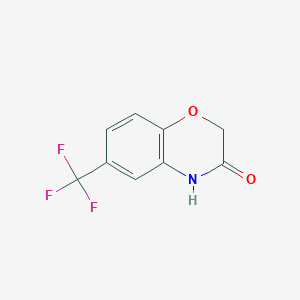
3,5,6-trimethylpyrazine-2-carboxylic Acid
Descripción general
Descripción
3,5,6-trimethylpyrazine-2-carboxylic Acid (TMP-COOH) is a compound with the molecular formula C8H10N2O2 . It’s an active metabolite of tetramethylpyrazine (TMP), a natural compound from Ligusticum wallichii, which has been extensively used in China for cardiovascular and cerebrovascular diseases .
Synthesis Analysis
Based on the principle of molecular hybridization, five hybrid molecules of scutellarein and 3,5,6-trimethylpyrazine-2-carboxylic acid linked with polar amino acids were synthesized . The synthesis process involved the use of 3,5,6-trimethylpyrazine-2-carboxylic acid, L-amino acid t-butyl ester hydrochloride, and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .Molecular Structure Analysis
The molecular structure of 3,5,6-trimethylpyrazine-2-carboxylic Acid consists of a pyrazine ring with three methyl groups and a carboxylic acid group . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
While specific chemical reactions involving 3,5,6-trimethylpyrazine-2-carboxylic Acid are not detailed in the search results, it’s known that this compound can be used in the synthesis of hybrid molecules, as mentioned above .Aplicaciones Científicas De Investigación
Antiplatelet Agents
3,5,6-Trimethylpyrazine-2-carboxylic acid (TMP-COOH) is a major active metabolite of Tetramethylpyrazine (TMP), which is commonly used as an antiplatelet drug . However, TMP has limitations such as a short half-life and low bioavailability . To address this issue, conjugates of TMP-COOH with amino acids were designed . The study demonstrated that 13 out of 20 conjugates displayed higher antiplatelet aggregation activity than TMP .
Ischemic Stroke Treatment
Hybrid molecules of scutellarein and 3,5,6-trimethylpyrazine-2-carboxylic acid linked with polar amino acids have been synthesized for ischemic stroke treatment . These hybrid molecules showed better protective activity against oxidative damage and antiplatelet aggregation activity than the original drugs . This suggests that the molecular hybridization strategy could be applicable to develop better agents for ischemic stroke .
Antioxidant Activity
3,5,6-Trimethylpyrazine-2-carboxylic acid has been found to possess antioxidant activity . It has been used in the synthesis of hybrid molecules that have shown better protective activity against oxidative damage .
Cardiovascular Disease Treatment
Tetramethylpyrazine, from which 3,5,6-Trimethylpyrazine-2-carboxylic acid is a major active metabolite, has been used in the treatment of various cardiovascular diseases . The conjugates of TMP-COOH with amino acids have shown potential in this field .
Anticancer Activity
Tetramethylpyrazine, from which 3,5,6-Trimethylpyrazine-2-carboxylic acid is a major active metabolite, has been confirmed to have anticancer activities . This suggests that 3,5,6-Trimethylpyrazine-2-carboxylic acid may also have potential applications in cancer treatment.
Drug Development
The conjugation strategy used to combine 3,5,6-Trimethylpyrazine-2-carboxylic acid with amino acids could be exploited to develop TMP derivatives for antiplatelet agents . This strategy could potentially be used in the development of other drugs as well.
Direcciones Futuras
The future directions of research on 3,5,6-trimethylpyrazine-2-carboxylic Acid could involve further exploration of its pharmacological capabilities in various diseases, such as coronary heart disease, diabetes, cancers, and liver injury . Additionally, due to its inherent low bioavailability, research about TMP derivatives is a highly popular topic .
Mecanismo De Acción
- The primary targets of 3,5,6-trimethylpyrazine-2-carboxylic acid (TMP-COOH) are likely related to platelet function. TMP-COOH is an active metabolite of tetramethylpyrazine (TMP), which is commonly used as an antiplatelet drug in clinical settings .
- TMP-COOH may inhibit platelet aggregation by interfering with ADP (adenosine diphosphate)-mediated pathways. ADP is released from dense granules in activated platelets and accelerates platelet aggregation .
- TMP-COOH’s short half-life and low bioavailability limit its clinical applications. Conjugation strategies (e.g., with amino acids) have been explored to address this issue .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Propiedades
IUPAC Name |
3,5,6-trimethylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-5(2)10-7(8(11)12)6(3)9-4/h1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHVVMMOAVPNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649160 | |
| Record name | 3,5,6-Trimethylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-trimethylpyrazine-2-carboxylic Acid | |
CAS RN |
186534-01-0 | |
| Record name | 3,5,6-Trimethylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,5,6-trimethylpyrazine-2-carboxylic acid formed in rabbits?
A1: Research indicates that 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPz D2) is a metabolite of tetramethylpyrazine (TMPz) in rabbits. The study suggests that TMPz undergoes oxidation, specifically at one of its methyl groups. This oxidation process leads to the formation of two primary metabolites:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)



![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)


![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)

![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)